molecular formula C7H2ClF4NO2 B018084 3-Chloro-4-fluoro-5-nitrobenzotrifluoride CAS No. 101646-02-0

3-Chloro-4-fluoro-5-nitrobenzotrifluoride

Cat. No. B018084
CAS RN: 101646-02-0
M. Wt: 243.54 g/mol
InChI Key: JVOKKJHIEVEFEB-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoro-5-nitrobenzotrifluoride is a chemical compound with the molecular formula C7H2ClF4NO2 . It has an average mass of 243.543 Da and a monoisotopic mass of 242.971024 Da .


Synthesis Analysis

In a continuous process, about 8 parts per hour of 4-fluoro-3-nitrobenzotrifluoride vapors and about 15 parts per hour of chlorine gas were passed simultaneously through a vapor phase reactor maintained at a temperature of about 320° C. The reaction product vapors were then condensed and collected .


Molecular Structure Analysis

The molecular structure of 3-Chloro-4-fluoro-5-nitrobenzotrifluoride consists of a benzene ring substituted with a chlorine atom, a fluorine atom, a nitro group, and a trifluoromethyl group .


Physical And Chemical Properties Analysis

3-Chloro-4-fluoro-5-nitrobenzotrifluoride is a clear colorless to yellow liquid . It has a refractive index of 1.4800-1.4840 at 20°C . Its density is 1.607 g/mL at 25 °C .

Scientific Research Applications

Catalyst for Synthesis of Other Compounds

3-Chloro-4-fluoro-5-nitrobenzotrifluoride can be used as a catalyst to synthesize other compounds, including amides, esters, and ethers . This makes it a valuable tool in organic chemistry, where it can facilitate a variety of reactions.

Biochemical Research

This compound enables the investigation of biochemical and physiological effects induced by different compounds . This means it can be used in a variety of research contexts, from studying the effects of drugs on the body to understanding how different biological systems interact.

Derivatization Reagent for HPLC

4-Fluoro-3-nitrobenzotrifluoride, a related compound, is used in the pre-column derivatization technique for High Performance Liquid Chromatography (HPLC) with UV/VIS spectrophotometric detection of polyamines . Given the structural similarity, it’s possible that 3-Chloro-4-fluoro-5-nitrobenzotrifluoride could be used in a similar manner.

Fluorinated Building Blocks

The compound is listed under “Fluorinated Building Blocks” by a chemical supplier . This suggests that it could be used as a building block in the synthesis of other fluorinated compounds, which have applications in a wide range of industries, from pharmaceuticals to materials science.

Synthesis of 2-nitro-4-trifluoromethylphenyl

4-Fluoro-3-nitrobenzotrifluoride has been used in the synthesis of 2-nitro-4-trifluoromethylphenyl . Given the structural similarity, 3-Chloro-4-fluoro-5-nitrobenzotrifluoride could potentially be used in a similar synthesis process.

Research Use Only

The compound is marked as “Research Use Only” by a chemical supplier . This suggests that it is primarily used in research settings, possibly due to its unique properties or potential applications that are still being explored.

Safety and Hazards

3-Chloro-4-fluoro-5-nitrobenzotrifluoride is toxic in contact with skin. It is harmful if swallowed or inhaled. It causes skin irritation and serious eye irritation .

properties

IUPAC Name

1-chloro-2-fluoro-3-nitro-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF4NO2/c8-4-1-3(7(10,11)12)2-5(6(4)9)13(14)15/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVOKKJHIEVEFEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])F)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371446
Record name 3-Chloro-4-fluoro-5-nitrobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

101646-02-0
Record name 3-Chloro-4-fluoro-5-nitrobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-4-fluoro-5-nitrobenzotrifluoride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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